Batrachotoxin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Batrachotoxin is an extremely potent cardiotoxic and neurotoxic steroidal alkaloid primarily found in certain species of frogs, birds, and beetles. The name "batrachotoxin" derives from the Greek word for frog, reflecting its origin in amphibians such as those from the genus Phyllobates, commonly known as poison dart frogs. This compound is notorious for its ability to cause paralysis and death through its action on sodium ion channels in nerve and muscle cells, leading to a lethal disruption of normal physiological functions .

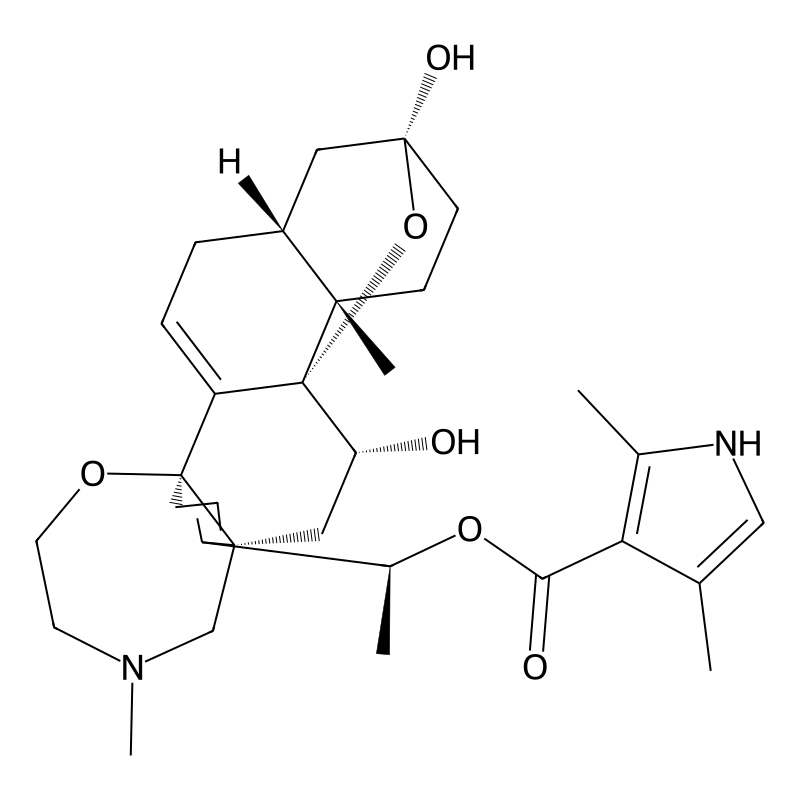

Structurally, batrachotoxin is characterized by a complex steroidal framework with unique functional groups, including a pyrrole moiety. Its intricate structure presents significant challenges for synthetic chemists due to the presence of multiple rings and functional groups that must be carefully manipulated during synthesis .

Batrachotoxin's potent neurotoxic effect arises from its interaction with sodium channels in nerve cells []. Sodium channels are essential for the transmission of nerve impulses. In a healthy state, these channels open and close in a controlled manner, allowing for the regulated flow of sodium ions across the cell membrane.

BTX acts by irreversibly binding to the sodium channel, forcing it to remain open []. This persistent influx of sodium ions disrupts the electrical balance of the nerve cell, leading to uncontrolled firing of neurons and ultimately, paralysis and death [].

Batrachotoxin's primary mode of action involves binding to voltage-gated sodium channels, which are critical for the propagation of electrical signals in nerve and muscle tissues. Upon binding, batrachotoxin irreversibly opens these channels, preventing them from closing. This results in a continuous influx of sodium ions into the cells, causing depolarization, excessive neuronal firing, and ultimately paralysis. The irreversible nature of this binding means that there is currently no known antidote for batrachotoxin poisoning .

The chemical structure of batrachotoxin allows it to engage in various reactions typical of steroidal compounds, including hydrolysis and oxidation. For instance, batrachotoxin can be partially hydrolyzed into derivatives such as batrachotoxinin A, which has significantly lower toxicity .

Batrachotoxin is one of the most toxic substances known, with an estimated lethal dose (LD50) of approximately 2-3 micrograms per kilogram when administered intravenously in mice . Its biological effects are profound:

- Neurotoxicity: The toxin causes rapid paralysis by disrupting neuromuscular transmission.

- Cardiotoxicity: It affects cardiac muscle by inducing arrhythmias and can lead to cardiac arrest due to impaired conduction pathways.

- Mechanism: Batrachotoxin hyperactivates sodium channels, leading to a "storm" of electrical activity that overwhelms both nerve and muscle cells .

Research has shown that batrachotoxin's effects are temperature-dependent and more pronounced at alkaline pH levels, suggesting that environmental factors can influence its toxicity .

The total synthesis of batrachotoxin has been a significant challenge due to its complex structure. Recent advancements have employed innovative strategies such as:

- Pd/Ag-Promoted Suzuki–Miyaura Coupling: This method facilitates the formation of key carbon-carbon bonds in a multi-step synthesis involving 22 distinct stages. Researchers have developed enantiopure fragments that are combined using this reaction to construct the full molecule without damaging existing functional groups .

- Convergent Synthesis: This approach allows for the simultaneous construction of different parts of the molecule before combining them into the final product. Such strategies have been crucial in overcoming the synthetic hurdles posed by batrachotoxin's intricate structure .

Batrachotoxin's unique properties make it valuable for research purposes:

- Pharmacological Research: Due to its ability to modulate sodium channels, batrachotoxin serves as a tool for studying ion channel function and pharmacology.

- Toxicology Studies: Understanding its mechanism can provide insights into other neurotoxins and lead to potential therapeutic developments against similar poisons .

Despite its high toxicity, there are no therapeutic applications for batrachotoxin itself due to safety concerns.

Recent studies utilizing cryo-electron microscopy have revealed detailed interactions between batrachotoxin and sodium channels at an atomic level. These studies show that batrachotoxin binds at two distinct sites on the cardiac sodium channel, which may explain its high potency compared to other toxins that typically bind at a single site . This dual-receptor interaction enhances our understanding of how batrachotoxin exerts its lethal effects and may inform future research into similar compounds.

Batrachotoxin belongs to a class of compounds known as batrachotoxins, which share structural similarities but differ in their biological activities and toxicities. Key similar compounds include:

| Compound | Source | Toxicity (LD50) | Mechanism of Action |

|---|---|---|---|

| Batrachotoxinin A | Derived from Phyllobates | ~1000 µg/kg | Similar mechanism but less potent than batrachotoxin |

| Isobatrachotoxin | Found in Phyllobates | ~500 µg/kg | Similar action on sodium channels |

| Pseudobatrachotoxin | Found in Phyllobates | ~200 µg/kg | Similar mechanism but with different receptor affinity |

| Histrionicotoxins | Found in various frogs | Variable | Acts on nicotinic acetylcholine receptors |

Batrachotoxin is unique among these compounds due to its extreme potency and irreversible action on sodium channels, making it one of the most dangerous natural toxins known . Its distinctive structural features also set it apart from other related alkaloids.

Watanabe and colleagues developed a highly efficient convergent strategy that accomplished the total synthesis of batrachotoxin through a 22-step sequence. This approach involved the separate preparation of enantiopure AB-ring and D-ring fragments, followed by their strategic connection to form the complete carbocyclic framework. The convergent nature of this synthesis significantly reduced the number of linear steps required, thereby enhancing the practicality of producing this complex molecule.

In a complementary approach, another research group developed a radical-based convergent strategy that achieved the total synthesis of batrachotoxin in 28 steps. Their methodology similarly involved separate synthesis of AB-ring and D-ring fragments, followed by strategic coupling reactions. The effectiveness of these convergent strategies is evident in the relatively concise step counts achieved for such a structurally complex target molecule.

Table 1: Comparison of Convergent Strategies for Batrachotoxin Synthesis

| Research Group | Synthetic Approach | Total Steps | Key Connection Strategy | Year |

|---|---|---|---|---|

| Watanabe et al. | Pd/Ag-promoted coupling | 22 | C(sp²)−C(sp²) Suzuki-Miyaura | 2023 |

| Unnamed group | Radical-based coupling | 28 | Et₃B/O₂-mediated radical coupling | 2023 |

| Guo et al. | Photoredox coupling | 19* | Photoredox coupling with desymmetrization | 2020 |

*For batrachotoxinin A, a precursor to batrachotoxin

Palladium/Silver-Catalyzed Suzuki–Miyaura Coupling in Fragment Connectivity

One of the most significant methodological breakthroughs in batrachotoxin synthesis has been the development of an efficient Pd/Ag-promoted Suzuki-Miyaura coupling reaction for connecting the key fragments. Watanabe and colleagues successfully employed this approach to link enantiopure AB-ring and D-ring fragments through a crucial C(sp²)−C(sp²) coupling reaction.

The reaction faced considerable challenges due to the steric hindrance at both coupling centers, which were encumbered by proximal tetrasubstituted carbon atoms. The researchers discovered that Ag₂O strongly promoted the Pd(PPh₃)₄-catalyzed Suzuki–Miyaura coupling reaction, enabling it to proceed efficiently at room temperature without damaging the preexisting functionalities in either fragment. This methodological advancement represents a significant contribution to the synthetic chemistry toolbox, particularly for constructing highly congested carbon-carbon bonds in complex natural products.

The optimized reaction conditions were as follows:

- Catalyst: Pd(PPh₃)₄

- Promoter: Ag₂O

- Temperature: Room temperature

- Key benefit: Preservation of preexisting functionalities in both fragments

This coupling strategy proved crucial for overcoming one of the most challenging bond formations in the synthesis, highlighting the importance of method development in natural product total synthesis.

Photoredox-Mediated Coupling Reactions for Steroidal Framework Construction

Photoredox catalysis has emerged as a powerful approach for constructing complex molecular frameworks. In 2020, Guo and colleagues reported an enantioselective total synthesis of (−)-batrachotoxinin A (a precursor to batrachotoxin) utilizing a key photoredox coupling reaction followed by local-desymmetrization operations.

This innovative approach enabled the expedient assembly of the highly oxidized steroid skeleton in significantly fewer steps than previous methods. The photoredox coupling allowed for the strategic combination of separately synthesized fragments, creating a highly oxygenated intermediate with nearly all the required oxidation states already in place. Following this key coupling, the researchers performed a carefully optimized sequence of redox manipulations to deliver a late-stage intermediate on gram scale.

The advantages of the photoredox coupling approach included:

- Efficient connection of complex fragments

- Preservation of stereocenters

- Strategic pre-installation of oxidation states

- Scalability to gram quantities (for the late-stage intermediate)

This synthesis demonstrated the power of photoredox catalysis for assembling highly oxidized natural product frameworks and provided a foundation for future developments in the field.

Stereochemical Control in AB-Ring and D-Ring Fragment Preparation

The synthesis of enantiopure AB-ring and D-ring fragments represents a critical challenge in batrachotoxin total synthesis. Multiple research groups have developed sophisticated strategies to control the stereochemistry of these key building blocks.

Watanabe's group prepared enantiopure AB-ring and D-ring fragments with precise stereochemical control prior to their coupling via the Pd/Ag-catalyzed Suzuki-Miyaura reaction. While the specific details of their stereochemical control strategies are not fully described in the available search results, the successful coupling and subsequent transformations indicate the high quality of these stereochemically defined fragments.

In the batrachotoxinin A synthesis, Guo et al. established stereochemical control by starting from (+)-9 with excellent enantiomeric purity, prepared from the readily available (+)-Hajos−Parrish ketone in three steps. This approach leveraged a chiral pool starting material to establish early stereochemical control that guided subsequent transformations.

Logan's work at Stanford University further explored stereochemical control in batrachotoxin synthesis, focusing on the C8−C14 bond connection to unite A/B- and D-ring steroid building blocks. This approach facilitated a stereoselective synthesis highlighted by a tri-n-butyltin hydride-mediated radical cyclization cascade, which simultaneously assembled the central C-ring and installed the C13 quaternary center.

Table 2: Stereochemical Control Strategies in Fragment Preparation

| Research Group | Starting Material Approach | Key Stereochemical Features | Fragment Type |

|---|---|---|---|

| Guo et al. | (+)-Hajos−Parrish ketone derivative | Excellent enantiomeric purity | Initial bicyclic system |

| Logan | A/B- and D-ring building blocks | C8−C14 bond connection | Steroid fragments |

| Watanabe et al. | Enantiopure fragments | Preservation during coupling | AB-ring and D-ring |

Dieckmann Condensation for C-Ring Cyclization Optimization

Following the successful connection of AB-ring and D-ring fragments, the formation of the C-ring represents another critical synthetic challenge in batrachotoxin synthesis. Researchers have developed various approaches to optimize this key cyclization step.

Watanabe and colleagues employed a t-BuOK-induced Dieckmann condensation to efficiently cyclize the C-ring after the Suzuki-Miyaura coupling of the AB-ring and D-ring fragments. This approach allowed for the strategic formation of the C-ring with appropriate functionality for subsequent transformations.

In contrast, the radical-based synthetic approach utilized a different strategy for C-ring formation. After connecting the AB-ring and D-ring fragments via an Et₃B/O₂-mediated radical coupling reaction, the researchers employed a Pd/Ni-promoted Weix coupling reaction to cyclize the C-ring, utilizing vinyl triflate and vinyl bromide as coupling partners. This methodology represents an innovative application of transition metal-catalyzed cross-coupling for forming strained cyclic systems.

A critical aspect of C-ring cyclization is installing the correct stereochemistry at key positions. The radical-based approach included a stereoselective decarboxylative hydroxylation reaction to install a hydroxy group on the C-ring with the appropriate stereochemistry. This transformation was essential for advancing to the final stages of the synthesis.

The optimization of these cyclization methodologies has contributed significantly to the overall efficiency of batrachotoxin synthesis, allowing for the construction of this complex natural product in synthetically practical sequences.

BTX binding induces profound alterations in Na~V~ gating kinetics by shifting the voltage dependence of activation toward hyperpolarized potentials. In native channels, activation typically occurs at membrane potentials above -40 mV, but BTX-modified channels exhibit threshold activation near -90 mV [9] [10]. This hyperpolarizing shift enables spontaneous channel opening at resting membrane potentials, creating a persistent sodium current (I~NaP~) that drives sustained depolarization [11].

Single-channel recordings reveal BTX’s unique kinetic signature: modified channels transition to an open state with first-order kinetics, contrasting with the sigmoidal activation of unmodified Na~V~s [9]. The mean open time increases from milliseconds to seconds, while the unitary conductance decreases by approximately 30% [1] [8]. These changes reflect BTX’s stabilization of the activated conformation through interactions with the channel’s voltage-sensing domain (VSD) and pore module [10].

A critical feature of BTX action is its irreversibility under physiological conditions. The toxin’s hydrophobic steroidal core embeds deeply within the channel’s lipid-exposed regions, creating a high-energy barrier for dissociation [4] [8]. This property distinguishes BTX from reversible modulators like veratridine, allowing it to maintain channels in a constitutively active state until protein turnover occurs [3].

Structural Determinants of Batrachotoxin Binding Site Specificity

Mutagenesis studies have mapped BTX’s binding interface to a cluster of residues spanning transmembrane segments IS6, IIIS6, and IVS6. Key interactions include:

| Residue (Na~V~1.4 numbering) | Interaction Type | Functional Consequence |

|---|---|---|

| Phe_1579 (IS6) | π-π stacking | Anchors BTX aromatic rings |

| Ser_3i15 (IIIS6) | Hydrogen bonding | Stabilizes toxin orientation |

| Phe_1764 (IVS6) | Hydrophobic packing | Mediates allosteric coupling |

| Leu_3i19 (IIIS6) | Van der Waals | Contributes to binding affinity |

The binding pocket exhibits remarkable stereoselectivity. (+)-trans-BTX analogs show 1000-fold greater potency than their (-)-cis counterparts, reflecting strict geometric constraints within the receptor site [7] [8]. Molecular dynamics simulations suggest BTX adopts a horseshoe conformation within the pore, with its ammonium group forming cation-π interactions with Phe_3i16 in IIIS6 [10]. This positioning allows simultaneous contact with all four homologous domains, explaining BTX’s ability to perturb both activation and inactivation processes [3].

Allosteric Effects on Sodium Channel Inactivation Gate Stabilization

BTX eliminates fast inactivation through a dual mechanism: direct steric hindrance of the inactivation gate and allosteric destabilization of the gate’s closed-state configuration. The inactivation gate (formed by the III-IV linker) normally occludes the inner pore via a “hinged lid” mechanism. BTX binding to the inner pore region displaces critical residues (e.g., Ile_1760) that anchor the gate in its resting position [6] [9].

Slow inactivation is similarly impaired, though not abolished. BTX-modified channels exhibit reduced cumulative inactivation during prolonged depolarization, with time constants increasing from hundreds of milliseconds to several seconds [3] [9]. This differential effect on fast versus slow inactivation suggests distinct molecular pathways for these gating processes, with BTX primarily targeting the fast inactivation machinery [3].

The allosteric network extends to the channel’s voltage sensors. BTX binding stabilizes the activated state of the S4 helices in domains I and II, creating a positive feedback loop that perpetuates channel opening [10]. This global conformational change underlies BTX’s ability to lock channels in a non-inactivating state despite membrane repolarization [1].

Comparative Analysis of Batrachotoxin vs. Homobatrachotoxin Channel Interactions

Homobatrachotoxin (HBTX), a structural analog differing by a single methyl group, exhibits nuanced differences in Na~V~ modulation:

| Property | Batrachotoxin | Homobatrachotoxin |

|---|---|---|

| Binding Affinity (K~d~) | 1.5 nM | 3.2 nM |

| Activation Shift | -52 mV | -48 mV |

| Inactivation Block | Complete (fast/slow) | Partial (fast only) |

| Single-Channel Conductance | 8 pS | 12 pS |

HBTX’s reduced potency correlates with decreased lipid solubility, limiting its access to the intramembrane binding site [5]. Notably, HBTX preferentially accumulates in avian feather tissue compared to BTX, suggesting evolutionary adaptation in toxin-producing organisms [5]. Electrophysiological data reveal HBTX’s weaker stabilization of the slow inactivation gate, making it a partial agonist relative to BTX [3].

Electrophysiological Consequences of Persistent Depolarization in Neural Networks

BTX-induced I~NaP~ generates sustained depolarization that disrupts normal oscillatory activity in neural circuits. Key network-level effects include:

- Pacemaker Dysfunction: Cardiac sinoatrial node cells exhibit unregulated firing rates due to lost voltage-dependent periodicity [2].

- Sensory Pathway Hyperexcitability: Nociceptive neurons (Nav1.8-positive) show spontaneous action potentials, explaining the numbness reported in human exposures [2] [4].

- Synaptic Integration Failure: Cortical pyramidal neurons lose input-specific response properties as dendritic sodium spikes become non-regenerative [11].

Computational modeling predicts that ≥15% of Na~V~s modified by BTX suffice to collapse membrane potential gradients in myelinated axons [9]. This threshold effect explains BTX’s extreme toxicity despite limited channel occupancy. Network simulations further demonstrate paradoxical inhibition in GABAergic interneurons due to depolarization block, reducing inhibitory tone and promoting seizure-like activity [11].

The persistent sodium current also alters extracellular ion homeostasis. Continuous Na+ influx overwhelms Na+/K+-ATPase capacity, leading to [K+]~o~ accumulation and further depolarization via the Nernst potential shift [9]. This positive feedback loop underlies the irreversible cardiac arrhythmias observed in BTX intoxication [2].

The discovery of batrachotoxin alkaloids in New Guinea passerine birds represented a groundbreaking finding in avian toxicology, expanding our understanding of chemical defense mechanisms beyond the traditional amphibian systems [1]. The genus Pitohui, comprising multiple species including Pitohui dichrous and Pitohui kirhocephalus, along with the blue-capped ifrit (Ifrita kowaldi), represent the only confirmed instances of batrachotoxin sequestration in avian species [2] [3].

Table 1: Batrachotoxin Distribution in Avian Species

| Species | BTX Level Range (μg/mg) | Primary Location | Geographic Distribution |

|---|---|---|---|

| Pitohui dichrous | 0.1-10 | Contour feathers (belly/breast) | New Guinea |

| Pitohui kirhocephalus | 0.1-10 | Contour feathers (belly/breast) | New Guinea |

| Ifrita kowaldi | 0.29-5.3 | Contour feathers (belly/breast) | New Guinea |

The toxin sequestration mechanism in these avian species demonstrates remarkable specificity in tissue distribution patterns. The highest concentrations of batrachotoxin alkaloids are consistently found in the contour feathers of the belly, breast, and legs, with substantially lower levels detected in head, back, tail, and wing feathers [3]. This distribution pattern suggests selective accumulation mechanisms that prioritize areas of the body most likely to encounter predators during physical contact.

Research has revealed that batrachotoxin and homobatrachotoxin are exclusively present in feathers rather than skin tissues, indicating a specialized sequestration pathway that differs fundamentally from amphibian systems [2]. The alkaloid profiles in these birds include batrachotoxinin-A cis-crotonate, batrachotoxinin-A and its isomer, batrachotoxin, batrachotoxinin-A 3'-hydroxypentanoate, homobatrachotoxin, and mono- and dihydroxylated derivatives of homobatrachotoxin [2].

The polyphyletic nature of toxic Pitohui species has been confirmed through molecular phylogenetic analyses, demonstrating that toxin sequestration capability has evolved multiple times within the corvoid assemblage of passerine birds [4]. This convergent evolution suggests that the physiological mechanisms for batrachotoxin tolerance and sequestration represent a widespread but latent capacity within this avian radiation.

Amphibian Systems: Phyllobates Frog Skin Toxin Localization Patterns

The Phyllobates genus represents the archetypal model for batrachotoxin sequestration in vertebrates, with three species (Phyllobates terribilis, Phyllobates aurotaenia, and Phyllobates bicolor) containing sufficient toxin concentrations to render them suitable for indigenous dart-poisoning practices [5]. The toxin localization patterns in these amphibian systems demonstrate sophisticated anatomical specialization for alkaloid storage and deployment.

Table 2: Batrachotoxin Levels in Phyllobates Species

| Species | BTX Level Range (μg) | Primary Storage Location | Resistance Mechanisms |

|---|---|---|---|

| Phyllobates terribilis | 700-1900 | Skin granular glands | Sodium channel modifications, toxin sequestration |

| Phyllobates aurotaenia | 100-200 | Skin granular glands | Sodium channel modifications, toxin sequestration |

| Phyllobates bicolor | 100-500 | Skin granular glands | Sodium channel modifications, toxin sequestration |

The granular glands in Phyllobates skin represent highly specialized structures for alkaloid concentration and storage [6]. These glands are most densely distributed on the dorsal skin surfaces, particularly in the regions behind the head, where toxin concentrations reach their maximum levels [7]. The cellular architecture of these glands facilitates the accumulation of lipophilic alkaloids while preventing their diffusion into systemic circulation.

Detailed histological analyses have revealed that the granular glands contain specialized secretory cells capable of concentrating alkaloids to levels exceeding 1000-fold greater than plasma concentrations [8]. The toxin storage mechanism involves active transport processes mediated by specialized carrier proteins, including the recently identified alkaloid-binding globulin, a member of the serine protease inhibitor family [9].

The developmental timing of toxin accumulation in Phyllobates species provides insights into the physiological mechanisms underlying sequestration. Tadpoles lack detectable batrachotoxin levels, while juveniles as small as 27 millimeters in snout-vent length contain significant toxin concentrations, indicating that alkaloid sequestration capabilities develop during or immediately after metamorphosis [7].

Dietary Origins Hypothesis for Cross-Species Toxin Acquisition

The dietary origins hypothesis represents a fundamental paradigm in understanding batrachotoxin acquisition across taxonomically disparate vertebrate lineages [10]. This hypothesis posits that neither avian nor amphibian species synthesize batrachotoxin de novo, but rather sequester these alkaloids from arthropod prey sources through specialized physiological mechanisms.

The discovery of batrachotoxin alkaloids in Choresine beetles (family Melyridae) provided the first compelling evidence for a dietary source of these toxins in New Guinea birds [11] [5]. Stomach content analyses of Pitohui and Ifrita species revealed the presence of Choresine beetles, with up to 30% of examined individuals containing these potential toxin sources [5]. The beetle genus Choresine contains multiple species (Choresine pulchra, Choresine semiopaca, Choresine rugiceps) that demonstrate substantial batrachotoxin concentrations ranging from 0.5 to 3.0 micrograms per milligram of body weight [5].

Table 3: Dietary Sources of Batrachotoxin

| Consumer Species | Confirmed Dietary Sources | Dietary Specialization | Toxin Acquisition Method |

|---|---|---|---|

| Phyllobates terribilis | Choresine beetles (hypothetical) | Ant-specialized | Sequestration from diet |

| Phyllobates aurotaenia | Choresine beetles (hypothetical) | Ant-specialized | Sequestration from diet |

| Phyllobates bicolor | Choresine beetles (hypothetical) | Ant-specialized | Sequestration from diet |

| Pitohui dichrous | Choresine beetles, small arthropods | Insectivorous generalist | Sequestration from diet |

| Pitohui kirhocephalus | Choresine beetles, small arthropods | Insectivorous generalist | Sequestration from diet |

| Ifrita kowaldi | Choresine beetles, small arthropods | Insectivorous specialist | Sequestration from diet |

The captive breeding studies that first suggested dietary origins demonstrated that poison frogs raised in controlled environments without access to wild arthropod prey gradually lose their toxicity over successive generations [10]. This phenomenon, observed across multiple Phyllobates species, provided compelling evidence against endogenous synthesis and supported the dietary acquisition model.

The cosmopolitan distribution of the Melyridae family suggests that related beetle species in Colombian rainforests may serve as batrachotoxin sources for Phyllobates frogs [5]. However, direct confirmation of this relationship remains challenging due to fieldwork restrictions in Colombia and the limited taxonomic knowledge of neotropical melyrid beetles.

Ecological Pressures Driving Convergent Toxin Utilization in Vertebrates

The independent evolution of batrachotoxin sequestration in geographically separated vertebrate lineages represents a remarkable example of convergent evolution driven by similar ecological pressures [12]. The selective forces promoting toxin acquisition and utilization appear to center on predator deterrence and parasite resistance, with additional benefits for competitive interactions and territorial defense.

The evolutionary convergence extends beyond mere toxin sequestration to include parallel adaptations in autoresistance mechanisms. Recent research has demonstrated that both Pitohui birds and Phyllobates frogs possess sodium channel modifications that confer resistance to batrachotoxin effects [13]. These molecular adaptations involve amino acid substitutions in the voltage-gated sodium channel Navigation 1.4, specifically in the toxin-binding domain that normally mediates batrachotoxin action.

The ecological context driving these convergent adaptations appears to involve predation pressure from similar predator assemblages. Both New Guinea toxic birds and Colombian poison frogs face threats from arthropod predators, small mammals, and avian predators that rely on visual and tactile hunting strategies [14]. The evolution of chemical defense through toxin sequestration provides protection against these diverse predator types while maintaining the animals' diurnal activity patterns.

Comparative studies of toxic and non-toxic species within the same families have revealed that toxin sequestration is associated with specific ecological niches and behavioral adaptations [15]. The evolution of aposematic coloration in poison frogs, for example, appears to be tightly linked to the acquisition of chemical defenses, with the most toxic species displaying the most conspicuous warning signals [16].

The energetic costs associated with toxin sequestration and autoresistance mechanisms create evolutionary trade-offs that influence the extent of chemical defense investment [17]. Species with higher metabolic rates and more active lifestyles may be better positioned to support the physiological burden of toxin sequestration, explaining why diurnal, active species are more likely to evolve these defense mechanisms.

Anti-Predator Defense Mechanisms in Poisonous Avian Species

The anti-predator defense mechanisms in batrachotoxin-bearing avian species represent a sophisticated multi-layered system that integrates chemical, visual, and behavioral components [18]. These defense strategies operate throughout the predation sequence, from initial predator detection through post-contact deterrence and learning reinforcement.

The primary chemical defense mechanism involves the strategic placement of batrachotoxin alkaloids in areas of maximum predator contact probability. The concentration of toxins in belly, breast, and leg feathers ensures that any predator attempting to grasp or manipulate the bird will encounter sufficient alkaloid concentrations to produce immediate sensory effects [3]. The toxins cause numbness, tingling, and burning sensations that provide immediate negative feedback to potential predators.

Traditional ecological knowledge from New Guinea indigenous communities confirms the effectiveness of these chemical defenses against human predators [18]. Local hunters recognize and avoid Pitohui and Ifrita species based on their distinctive plumage patterns and known toxicity. This avoidance behavior extends to other potential predators including raptors, arboreal mammals, and reptilian species.

The aposematic coloration of toxic bird species serves as a crucial warning signal that allows predators to avoid costly interactions with chemically defended prey [19]. The bright orange and black plumage patterns of Pitohui species, and the distinctive coloration of Ifrita kowaldi, represent honest signals of toxicity that enable predator learning and avoidance [20]. These visual signals are particularly effective against avian predators, which possess excellent color vision and the cognitive capacity for rapid learning.

The evolution of Mullerian mimicry complexes among New Guinea toxic birds provides additional protection through shared warning signals [19]. Multiple species within the corvoid assemblage have evolved similar coloration patterns, creating a unified warning system that reduces the learning burden on individual predators while distributing the cost of predator education across multiple species.

Beyond direct predator deterrence, batrachotoxin alkaloids provide protection against ectoparasites and pathogenic microorganisms [18]. Experimental studies have demonstrated that feathers containing homobatrachotoxin significantly reduce the survival and reproductive success of chewing lice, while also inhibiting bacterial growth. This dual function of chemical defense against both predators and parasites represents an important selective advantage that may have contributed to the evolution of toxin sequestration.

The behavioral modifications associated with toxin sequestration include increased boldness, reduced cryptic behavior, and enhanced territorial displays [21]. Toxic birds often exhibit less fear of potential predators and engage in more conspicuous behaviors that would be maladaptive in non-defended species. These behavioral changes are consistent with the predictions of aposematic theory and provide additional evidence for the protective function of chemical defenses.

The seasonal and geographical variation in toxin levels among Pitohui and Ifrita populations suggests that defense mechanisms are dynamically regulated in response to ecological conditions [2]. Populations experiencing higher predation pressure or greater parasite loads demonstrate elevated toxin concentrations, indicating that chemical defense investment is responsive to local ecological pressures.

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

Mechanism of Action

Batrachotoxin (BTX), from South American frogs of the genus Phyllobates, irreversibly activates voltage-gated sodium channels. Previous work demonstrated that a phenylalanine residue approximately halfway through pore-lining transmembrane segment IVS6 is a critical determinant of channel sensitivity to BTX. In this study, we introduced a series of mutations at this site in the Na(v)1.3 sodium channel, expressed wild-type and mutant channels in Xenopus laevis oocytes, and examined their sensitivity to BTX using voltage clamp recording. We found that substitution of either alanine or isoleucine strongly reduced channel sensitivity to toxin, whereas cysteine, tyrosine, or tryptophan decreased toxin action only modestly. These data suggest an electrostatic ligand-receptor interaction at this site, possibly involving a charged tertiary amine on BTX. We then used a mutant channel (mutant F1710C) with intermediate toxin sensitivity to examine the properties of the toxin-receptor reaction in more detail. In contrast to wild-type channels, which bind BTX almost irreversibly, toxin dissociation from mutant channels was rapid, but only when the channels were open, not when they were closed. These data suggest the closed activation gate trapped bound toxin. Although BTX dissociation required channel activation, it was, paradoxically, slowed by strong membrane depolarization, suggesting additional state-dependent and/or electrostatic influences on the toxin binding reaction. We propose that BTX moves to and from its receptor through the cytoplasmic end of the open ion-conducting pore, in a manner similar to that of quaternary local anesthetics like QX314.

The binding site for batrachotoxin, a lipid-soluble neurotoxin acting at Na+ channel receptor site 2, was localized using a photoreactive radiolabeled batrachotoxin derivative to covalently label purified and reconstituted rat brain Na+ channels. In the presence of the brevetoxin 1 from Ptychodiscus brevis and the pyrethroid RU51049, positive allosteric enhancers of batrachotoxin binding, a protein with an apparent molecular mass of 240 kDa corresponding to the Na+ channel alpha subunit was specifically covalently labeled. The region of the alpha subunit specifically photolabeled by the photoreactive batrachotoxin derivative was identified by antibody mapping of proteolytic fragments. Even after extensive trypsinization, and anti-peptide antibody recognizing an amino acid sequence adjacent to Na+ channel transmembrane segment IS6 was able to immunoprecipitate up to 70% of the labeled peptides. Analysis of a more complete digestion with trypsin or V8 protease indicated that the batrachotoxin receptor site is formed in part by a portion of domain I. The identification of a specifically immunoprecipitated photolabeled 7.3-kDa peptide containing transmembrane segment S6 from domain I restricted the site of labeling to residues Asn-388 to Glu-429 if V8 protease digestion was complete or Leu-380 to Glu-429 if digestion was incomplete. These results implicate the S6 transmembrane region of domain I of the Na+ channel alpha subunit as an important component of the batrachotoxin receptor site.

The steroidal neurotoxin (-)-batrachotoxin functions as a potent agonist of voltage-gated sodium ion channels (NaVs). Here we report concise asymmetric syntheses of the natural (-) and non-natural (+) antipodes of batrachotoxin, as well both enantiomers of a C-20 benzoate-modified derivative. Electrophysiological characterization of these molecules against NaV subtypes establishes the non-natural toxin enantiomer as a reversible antagonist of channel function, markedly different in activity from (-)-batrachotoxin. Protein mutagenesis experiments implicate a shared binding side for the enantiomers in the inner pore cavity of NaV. These findings motivate and enable subsequent studies aimed at revealing how small molecules that target the channel inner pore modulate NaV dynamics.

Batrachotoxins (BTX): Neurotoxin, activates sodium ion channels, digitalis (digitoxin)-like cardiotoxin, causes fibrillation and cardiac arrest. /from table/

Vapor Pressure

Other CAS

Wikipedia

Methods of Manufacturing

Batrachotoxin is a potent neurotoxin produced by the endangered Colombian poison dart frog and is an agonist of voltage-gated sodium ion channels (NaVs). /Authors/ developed a chemical synthesis of this molecule, denoted (-)-BTX, by taking advantage of a tin hydride-mediated radical cyclization to stitch together the polycyclic framework. Using an analogous route, they also prepared the non-natural mirror image, (+)-BTX. Conversely to the natural product, (+)-BTX antagonized NaVs.

General Manufacturing Information

Interactions

PURPOSE: To investigate the response to general anesthetics of different sodium-channel subtypes, we examined the effects of pentobarbital, a close thiopental analogue, on single sodium channels from human skeletal muscle and compared them to existing data from human brain and human ventricular muscle channels. METHODS: Sodium channels from a preparation of human skeletal muscle were incorporated into planar lipid bilayers, and the steady-state behavior of single sodium channels and their response to pentobarbital was examined in the presence of batrachotoxin, a sodium-channel activator. Single-channel currents were recorded before and after the addition of pentobarbital (0.34-1.34 mM). RESULTS: In symmetrical 500 mM NaCl, human skeletal muscle sodium channels had an averaged single-channel conductance of 21.0 +/- 0.6 pS, and the channel fractional open time was 0.96 +/- 0.04. The activation midpoint potential was -96.2 +/- 1.6 mV. Extracellular tetrodotoxin blocked the channel with a half-maximal concentration (k1/2) of 60 nM at 0 mV. Pentobarbital reduced the time-averaged conductance of single skeletal muscle sodium channels in a concentration-dependent manner (inhibitory concentration 50% [IC50] = 0.66 mM). The steady-state activation was shifted to more hyperpolarized potentials (-16.7 mV at 0.67 mM pentobarbital). CONCLUSION: In the planar lipid bilayer system, skeletal muscle sodium channels have some electrophysiological properties that are significantly different compared with those of sodium channels from cardiac or from central nervous tissue. In contrast to the control data, these different human sodium channel subtypes showed the same qualitative and quantitative response to the general anesthetic pentobarbital. The implication of these effects for overall anesthesia will depend on the role the individual channels play within their neuronal networks, but suppression of both central nervous system and peripheral sodium channels may add to general anesthetic effects

We have investigated the action of procainamide on batrachotoxin (BTX)-activated sodium channels from bovine heart and rat skeletal muscle. When applied to the intracellular side, procainamide induced rapid, open-channel block. We estimated rate constants using amplitude distribution analysis. Membrane depolarization increased the blocking rate and slowed unblock. The rate constants were similar in both magnitude and voltage dependence for cardiac and skeletal muscle channels. Qualitatively, this block resembled the fast open-channel block by lidocaine, but procainamide was about sevenfold less potent. Molecular modeling suggests that the difference in potency between procainamide and lidocaine might arise from the relative orientation of their aromatic rings, or from differences in the structure of the aryl-amine link. For the cardiac channels, procainamide reduced the frequency of transitions to a long-lived closed state which shows features characteristic of inactivation. Mean durations of kinetically identified closed states were not affected. The degree of fast block and of inhibition of the slow closures were correlated. Internally applied QX-314, a lidocaine derivative and also a fast blocker, produced a similar effect. Thus, drug binding to the fast blocking site appears to inhibit inactivation in BTX-activated cardiac channels.

The purpose of the present study was to examine the characteristics of Na+ channel modification by batrachotoxin (BTX) in cardiac cells, including changes in channel gating and kinetics as well as susceptibility to block by local anesthetic agents. We used the whole cell configuration of the patch clamp technique to measure Na+ current in guinea pig myocytes. Extracellular Na+ concentration and temperature were lowered (5-10 mM, 17 degrees C) in order to maintain good voltage control. Our results demonstrated that 1) BTX modifies cardiac INa, causing a substantial steady-state (noninactivating) component of INa, 2) modification of cardiac Na+ channels by BTX shifts activation to more negative potentials and reduces both maximal gNa and selectivity for Na+; 3) binding of BTX to its receptor in the cardiac Na+ channel reduces the affinity of local anesthetics for their binding site; and 4) BTX-modified channels show use-dependent block by local anesthetics. The reduced blocking potency of local anesthetics for BTX-modified Na+ channels probably results from an allosteric interaction between BTX and local anesthetics for their respective binding sites in the Na+ channel. Our observations that use-dependent block by local anesthetics persists in BTX-modified Na+ channels suggest that this form of extra block can occur in the virtual absence of the inactivated state. Thus, the development of use-dependent block appears to rely primarily on local anesthetic binding to activated Na+ channels under these conditions.

For more Interactions (Complete) data for Batrachotoxin (6 total), please visit the HSDB record page.